4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Description

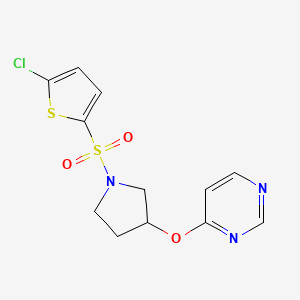

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a heterocyclic compound featuring a pyrimidine core linked via an ether oxygen to a pyrrolidine ring, which is further substituted with a 5-chlorothiophene-2-sulfonyl group.

Properties

IUPAC Name |

4-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O3S2/c13-10-1-2-12(20-10)21(17,18)16-6-4-9(7-16)19-11-3-5-14-8-15-11/h1-3,5,8-9H,4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQTRPGRXYWRJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

Introduction of the Chlorothiophene Moiety: This step involves the sulfonylation of the pyrrolidine ring with 5-chlorothiophene-2-sulfonyl chloride under basic conditions.

Coupling with Pyrimidine: The final step involves the coupling of the sulfonylated pyrrolidine with a pyrimidine derivative, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

GPR119 Agonism

Research indicates that compounds similar to 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine have been studied for their role as GPR119 agonists . GPR119 is a G-protein-coupled receptor predominantly expressed in pancreatic β-cells and enteroendocrine cells. Agonists of this receptor are known to stimulate glucose-dependent insulin release and promote incretin secretion, making them potential candidates for treating type 2 diabetes .

Antidepressant Activity

Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects through modulation of serotonergic pathways. The sulfonamide group is hypothesized to enhance the binding affinity to serotonin receptors, which could lead to improved mood regulation .

Case Study 1: Diabetes Treatment

A clinical trial involving a related compound demonstrated significant efficacy in improving glycemic control in type 2 diabetes patients. The study reported that administration of the GPR119 agonist led to increased GLP-1 levels and enhanced insulin secretion during meal intake .

Case Study 2: Pain Management

Another study investigated the analgesic properties of a sulfonamide derivative similar to the compound . Results indicated that it effectively reduced pain responses in rodent models, suggesting its potential utility in pain management therapies .

Mechanism of Action

The mechanism of action of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways and targets can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Bioactivity :

- The target compound’s pyrimidine substituent at the 4-position contrasts with BI81524’s 2-position substitution . Positional differences can influence binding affinity in enzyme targets, as seen in kinase inhibitors where substituent orientation dictates selectivity.

- The 5-chlorothiophene sulfonyl group in the target compound may enhance electrophilic interactions compared to BI81524’s tetrahydronaphthalene sulfonyl group, which offers bulkier hydrophobic character .

The high melting point of Example 64 (303–306°C) correlates with its rigid chromenone core, whereas the target compound’s pyrrolidine-sulfonyl linkage might confer conformational flexibility, lowering its melting point.

Synthetic Routes :

- Example 64 was synthesized via Suzuki-Miyaura coupling using palladium catalysts , a method applicable to the target compound if boronic acid derivatives of 5-chlorothiophene are available. BI81524’s synthesis likely involves sulfonylation of pyrrolidine, a step common to both compounds .

Research Findings and Limitations

- Computational Insights : Tools like Mercury () and SHELX () enable structural comparisons and crystallographic refinements, critical for understanding intermolecular interactions in analogues like BI81524 and Example 64 .

- Pharmacological Gaps: No bioactivity data for the target compound are available in the evidence.

Biological Activity

The compound 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS Number: 2034389-47-2) is a synthetic molecule that has attracted attention in biomedical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 388.88 g/mol. The structure features a pyrimidine ring linked to a pyrrolidine moiety via an ether bond, with a sulfonyl group attached to the pyrrolidine nitrogen.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇ClN₂O₄S₂ |

| Molecular Weight | 388.88 g/mol |

| CAS Number | 2034389-47-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Some key mechanisms include:

- Enzyme Inhibition : The sulfonamide group in the structure is known to exhibit inhibitory effects on various enzymes, including cyclooxygenase (COX) and acetylcholinesterase (AChE). Studies have shown that compounds with similar structures can effectively inhibit COX-2, leading to anti-inflammatory effects .

- Receptor Antagonism : The compound may also act as an antagonist at certain receptor sites, potentially influencing neurotransmitter systems involved in pain and mood regulation. For instance, related compounds have shown efficacy as antagonists for serotonin receptors .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties, likely due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Therapeutic Applications

The potential therapeutic applications of 4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine are diverse:

- Anti-inflammatory Agents : Due to its COX inhibition potential, this compound may be developed as a non-steroidal anti-inflammatory drug (NSAID).

- Antimicrobial Agents : Its demonstrated antibacterial activity suggests potential use in treating bacterial infections.

- Neuropharmacological Applications : Given its receptor antagonism properties, it could be explored for use in treating neurological disorders such as depression or anxiety.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds and provided insights into their pharmacological profiles:

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of this compound?

- Methodological Answer : Utilize a combination of single-crystal X-ray diffraction (to determine precise stereochemistry and bond angles), NMR spectroscopy (¹H/¹³C for functional group analysis and substituent positions), and high-resolution mass spectrometry (HRMS for molecular weight validation). For example, X-ray studies can resolve pyrrolidine ring conformation and sulfonyl-thiophene linkage geometry, while ¹H NMR can confirm substituent integration ratios .

Q. How can synthesis yield be optimized for multi-step reactions involving sulfonyl-pyrrolidine intermediates?

- Methodological Answer : Optimize reaction conditions by:

- Catalytic selection : Use mild bases (e.g., NaHCO₃) to minimize side reactions during sulfonylation.

- Temperature control : Maintain ≤40°C during nucleophilic substitution to prevent pyrrolidine ring degradation.

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, followed by recrystallization for final product purity ≥95% .

Q. What experimental designs are suitable for preliminary biological activity screening?

- Methodological Answer : Adopt randomized block designs with split-plot arrangements to test dose-dependent effects on cellular assays. For example:

- Main plots : Vary compound concentrations (1 nM–10 µM).

- Subplots : Test biological replicates (n=4) with controls (e.g., untreated cells, DMSO vehicle).

- Statistical analysis: Use ANOVA with post-hoc Tukey tests to compare efficacy across concentrations .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

- Methodological Answer : Apply mechanistic deconvolution :

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify selective toxicity thresholds.

- Pathway analysis : Use RNA-seq or phosphoproteomics to map off-target effects (e.g., unintended kinase inhibition).

- Theoretical alignment : Cross-reference results with computational models (e.g., molecular docking) to validate target binding hypotheses .

Q. What methodologies assess the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Conduct abiotic/biotic transformation studies :

- Hydrolysis/photolysis : Expose the compound to UV light (λ=254 nm) and pH-varied buffers (2–12) to simulate environmental conditions.

- Microbial degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., chlorothiophene sulfonic acid derivatives).

- QSPR modeling : Predict persistence using physicochemical properties (logP, pKa) and PubChem data .

Q. How can computational models enhance the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer : Integrate in silico ADMET profiling :

- Molecular dynamics simulations : Analyze membrane permeability via lipid bilayer interactions.

- CYP450 inhibition assays : Use Schrödinger’s SiteMap to predict metabolic hotspots.

- Bioavailability optimization : Adjust substituents (e.g., pyrimidine O-linkers) to reduce plasma protein binding, guided by PubChem’s canonical SMILES data .

Q. What strategies mitigate synthetic challenges in scaling up while maintaining stereochemical integrity?

- Methodological Answer : Implement flow chemistry techniques :

- Continuous sulfonylation : Use microreactors to control exothermic reactions and prevent racemization.

- Chiral chromatography : Employ immobilized cellulose-based columns for enantiomeric resolution.

- Process analytical technology (PAT) : Monitor reaction progress in real-time via inline FTIR .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across different assay platforms?

- Methodological Answer : Standardize protocols using:

- Cross-platform validation : Repeat assays in parallel (e.g., MTT vs. ATP-lite).

- Control normalization : Include reference compounds (e.g., doxorubicin) to calibrate inter-lab variability.

- Meta-analysis : Pool data from PubChem and replicate studies to identify outliers via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.